3-Ethoxybuta-1,3-dien-1-one
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Overview
Description
3-Ethoxybuta-1,3-dien-1-one is an organic compound characterized by its conjugated diene structure and an ethoxy group attached to the first carbon of the butadiene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxybuta-1,3-dien-1-one typically involves the reaction of ethyl vinyl ether with acrolein under acidic conditions. The reaction proceeds via a conjugate addition mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the conjugated diene system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxybuta-1,3-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated compounds.
Substitution: Electrophilic substitution reactions can occur at the diene system, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or acids can be used under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield epoxides, while reduction with hydrogen gas can produce saturated hydrocarbons .
Scientific Research Applications
3-Ethoxybuta-1,3-dien-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength
Mechanism of Action
The mechanism of action of 3-Ethoxybuta-1,3-dien-1-one involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The conjugated diene system allows for electron delocalization, which can facilitate interactions with nucleophiles or electrophiles, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Buta-1,3-diene: A simpler diene without the ethoxy group, used in the production of synthetic rubber.
Ethyl vinyl ether: A related compound used as a reagent in organic synthesis.
1,3-Butadiene derivatives: Various derivatives with different substituents that influence their chemical and physical properties
Uniqueness: Its ability to undergo a wide range of chemical reactions and its utility in synthesizing complex molecules make it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
171085-78-2 |
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Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
InChI |
InChI=1S/C6H8O2/c1-3-8-6(2)4-5-7/h4H,2-3H2,1H3 |
InChI Key |
IUKPAVYXEYWUMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C=C=O |
Origin of Product |
United States |
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